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Compound of Interest

Compound Name: GNE-9605

Cat. No.: B15603541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The discovery of Leucine-Rich Repeat Kinase 2 (LRRK2) as a key genetic driver in Parkinson's

disease has propelled the development of potent and selective inhibitors to probe its biological

functions and as potential therapeutic agents. Among these, GNE-9605 has emerged as a

valuable reference compound for the screening and characterization of novel LRRK2 inhibitors.

This guide provides a comprehensive comparison of GNE-9605 with other widely used LRRK2

inhibitors, supported by experimental data and detailed methodologies to aid researchers in

their drug discovery efforts.

Comparative Efficacy and Potency of LRRK2
Inhibitors
The potency of a kinase inhibitor is a critical determinant of its utility. The following table

summarizes the biochemical and cellular potency of GNE-9605 in comparison to other well-

characterized LRRK2 inhibitors.
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Inhibitor
Biochemical
IC50 (nM)

Cellular IC50
(nM)

Ki (nM)
Key
Characteristic
s

GNE-9605 19[1] 18.7 (pS1292)[2] 2[1][2]

Highly potent,

selective, and

brain-penetrant.

[3]

GNE-7915 9[4][5] 9 (pLRRK2)[6] 1[4][5]

Potent, selective,

and brain-

penetrant with a

long half-life.[3]

MLi-2 0.76[7][8][9]
1.4 (pS935)[7][8]

[9][10]

3.4 (radioligand

binding)[7][8][9]

Exceptionally

potent and

selective, with

CNS activity.[7]

PF-06447475
3 (WT), 11

(G2019S)[6]
25[11] -

Potent, selective,

and brain-

penetrant.[3][12]

LRRK2-IN-1
13 (WT), 6

(G2019S)[6]

30-80 (TR-

FRET)
-

First-generation

selective

inhibitor, poor

brain

penetration.[6]

Selectivity Profile
A crucial aspect of a chemical probe is its selectivity. Off-target effects can confound

experimental results and lead to toxicity. Kinome-wide scanning is employed to assess the

selectivity of LRRK2 inhibitors.
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Inhibitor Selectivity Profile Highlights

GNE-9605
Highly selective; in a panel of 178 kinases, only

one was inhibited by more than 50%.[6]

GNE-7915

Excellent selectivity; in a panel of 187 kinases,

only TTK was inhibited by more than 50% at

100 nM.[6] Also shows moderate 5-HT2B

antagonist activity.[5]

MLi-2
Exceptional selectivity; >295-fold selectivity over

300 other kinases.[7][8][9]

PF-06447475 Highly selective.[12]

LRRK2-IN-1

Relatively selective, but known to inhibit other

kinases such as DCLK2 at higher

concentrations.

Pharmacokinetic Properties
The pharmacokinetic profile of an inhibitor determines its suitability for in vivo studies. Key

parameters include oral bioavailability and brain penetration.

Inhibitor Oral Bioavailability Brain Penetration

GNE-9605 Excellent (90% in mice)[2] Yes[3]

GNE-7915 Good Yes[3]

MLi-2 High Yes[7]

PF-06447475 Moderate Yes[3]

LRRK2-IN-1
Favorable in mice, but poor

brain penetration.[6]
No

LRRK2 Signaling Pathway and Inhibition
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LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic

mutations, most commonly G2019S, lead to increased kinase activity, which is a key target for

therapeutic intervention. LRRK2 phosphorylates a subset of Rab GTPases, regulating vesicular

trafficking and other cellular processes. LRRK2 inhibitors act by competing with ATP in the

kinase domain, thus blocking the phosphorylation of its substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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